(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 857651-01-5
VCID: VC4532688
InChI: InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1
SMILES: C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Molecular Formula: C14H17ClF3N3O2
Molecular Weight: 351.75

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride

CAS No.: 857651-01-5

Cat. No.: VC4532688

Molecular Formula: C14H17ClF3N3O2

Molecular Weight: 351.75

* For research use only. Not for human or veterinary use.

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride - 857651-01-5

Specification

CAS No. 857651-01-5
Molecular Formula C14H17ClF3N3O2
Molecular Weight 351.75
IUPAC Name N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Standard InChI InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1
Standard InChI Key FPNGMQVUFFNLFP-MERQFXBCSA-N
SMILES C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₄H₁₇ClF₃N₃O₂ and a molecular weight of 351.75 g/mol . Its structure combines a 3-(trifluoromethyl)benzamide group linked via an oxoethyl bridge to a (3S)-3-aminopyrrolidine ring, with the hydrochloride counterion improving stability (Figure 1). The stereochemical configuration at the pyrrolidine’s third position (S-enantiomer) is critical for target binding specificity, as chiral centers often influence pharmacological activity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number857651-01-5
IUPAC NameN-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide; hydrochloride
Molecular FormulaC₁₄H₁₇ClF₃N₃O₂
XLogP31.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Intermediate: (3S)-3-aminopyrrolidine is prepared via asymmetric synthesis or resolution techniques to ensure enantiomeric purity.

  • Amide Coupling: The pyrrolidine amine reacts with a bromoacetyl chloride derivative to form the oxoethyl-pyrrolidinyl intermediate.

  • Benzamide Conjugation: 3-(Trifluoromethyl)benzoic acid is activated (e.g., using HATU or EDCl) and coupled to the intermediate’s primary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and solubility .

Process Optimization

Critical challenges include maintaining stereochemical integrity during amide bond formation and minimizing racemization. Chromatographic purification (e.g., reverse-phase HPLC) ensures >98% purity, as confirmed by analytical data .

Applications in Medicinal Chemistry

Target Engagement Hypotheses

The compound’s structure suggests potential interactions with:

  • Kinases: The trifluoromethyl group may occupy hydrophobic pockets in ATP-binding sites.

  • GPCRs: The pyrrolidine’s amine could form salt bridges with aspartate residues in receptors.

  • Proteases: The benzamide moiety might mimic peptide substrates, enabling inhibition.

Preclinical Studies

While in vivo data remain scarce, in vitro assays indicate moderate affinity for serine/threonine kinases (IC₅₀ = 120–450 nM). The hydrochloride salt’s improved solubility (>5 mg/mL in water) facilitates formulation for animal studies .

Analytical Characterization Techniques

Structural Elucidation

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110 ppm in ¹³C) and pyrrolidine protons (δ 1.8–3.2 ppm in ¹H).

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 351.75 [M+H]⁺, consistent with the molecular formula .

Pharmacological Properties and Research Findings

ADME Profiling

  • Absorption: Moderate permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 cells) suggests oral bioavailability.

  • Metabolism: Hepatic microsomal studies indicate slow oxidation via CYP3A4, with a half-life of >120 minutes.

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test at concentrations up to 1 mM .

SupplierLocationPurityPrice (USD/mg)
Haoyuan Chemexpress Co.China≥98%12.50
Hangzhou Huarong Pharm Co.China≥97%11.80
Shanghai Lollane BiologicalChina≥95%10.20
Jinan Elephant InternationalChina≥90%8.90

Data sourced from commercial chemical databases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator